molecular formula C11H13N5 B1483299 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098050-99-6

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

Cat. No. B1483299
CAS RN: 2098050-99-6
M. Wt: 215.25 g/mol
InChI Key: RGLDLTQTBLWXBW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Pyridin-4-yl-pyrazole has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

Pyridin-4-yl-pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a wide range of solvents. It also has a high binding affinity for its target molecules, making it an ideal tool for studying enzyme inhibition, protein folding, and receptor binding. However, it also has some limitations. For example, it is not very stable, so it must be stored at low temperatures. In addition, it can be toxic in high concentrations, so it should be handled with care.

Future Directions

Pyridin-4-yl-pyrazole has a wide range of potential applications in the field of biochemistry and physiology. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. It could also be used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. Additionally, it could be used to study the effects of certain proteins on the body, such as the effects of cytochrome P450 on the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.

Safety and Hazards

The safety and hazards of “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLDLTQTBLWXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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